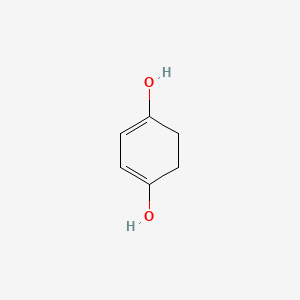
Cyclohexa-1,3-diene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexa-1,3-diene-1,4-diol is an organic compound with the molecular formula C6H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexa-1,3-diene-1,4-diol can be synthesized through various methods. One common approach involves the hydrogenation of hydroquinone over a Raney nickel catalyst in methanol at 150°C and an initial hydrogen pressure of 140 atm . Another method includes the dehydration of cyclohexane-1,4-diol using phthalic anhydride at 200°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of robust catalysts and controlled reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions: Cyclohexa-1,3-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,4-dione.
Reduction: It can be reduced to cyclohexane-1,4-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed:
Oxidation: Cyclohexane-1,4-dione.
Reduction: Cyclohexane-1,4-diol.
Substitution: Cyclohexa-1,3-diene-1,4-dichloride.
科学研究应用
Cyclohexa-1,3-diene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving diols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of cyclohexa-1,3-diene-1,4-diol involves its interaction with various molecular targets. For instance, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
相似化合物的比较
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene with different reactivity and stability.
Cyclohexane-1,4-diol: A fully saturated analog with different chemical properties.
Cyclohexa-1,3-diene: A related compound with similar structural features but different functional groups
Uniqueness: Cyclohexa-1,3-diene-1,4-diol is unique due to the presence of both hydroxyl groups and conjugated double bonds in its structure. This combination imparts distinct reactivity patterns, making it valuable for various synthetic applications.
属性
CAS 编号 |
63791-48-0 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC 名称 |
cyclohexa-1,3-diene-1,4-diol |
InChI |
InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-2,7-8H,3-4H2 |
InChI 键 |
FFXRFBIANQSPQB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


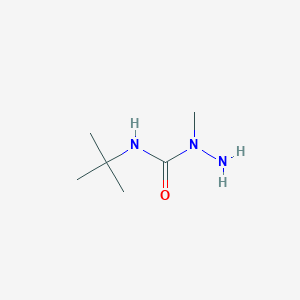

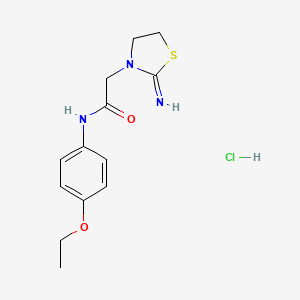
![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)
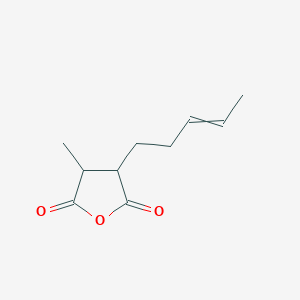

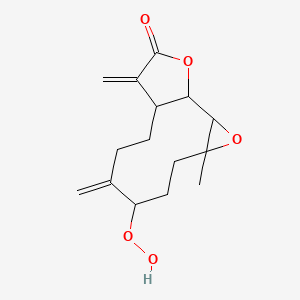
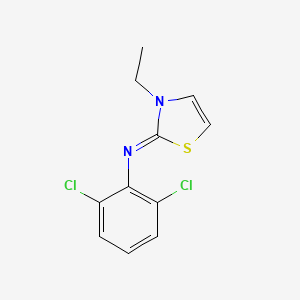

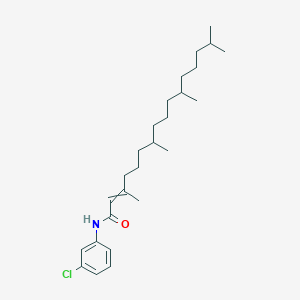
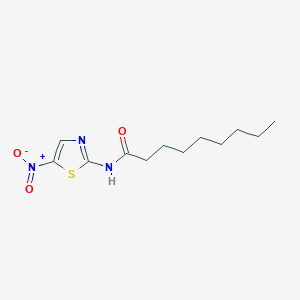
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)


